molecular formula C23H31N3O3 B587992 Desmethoxy Ranolazine-d5 CAS No. 1794788-57-0

Desmethoxy Ranolazine-d5

Cat. No.: B587992
CAS No.: 1794788-57-0
M. Wt: 402.55
InChI Key: NISYIGQLESDPPH-GGXSZSEQSA-N
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Description

Desmethoxy Ranolazine-d5 is a deuterated analogue of Desmethoxy Ranolazine, which itself is a derivative of Ranolazine. Ranolazine is a well-known anti-anginal medication used to treat chronic angina. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H26D5N3O3, and it has a molecular weight of 402.54 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethoxy Ranolazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethoxy Ranolazine-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Desmethoxy Ranolazine-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Desmethoxy Ranolazine-d5 is similar to that of Ranolazine. It primarily acts by inhibiting the late sodium current (INa) in cardiac muscle cells. This inhibition reduces intracellular sodium accumulation, which in turn decreases calcium overload. The reduction in calcium overload improves myocardial relaxation and decreases left ventricular diastolic stiffness, thereby alleviating symptoms of angina .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYIGQLESDPPH-GGXSZSEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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